2-ethyl-3-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTKUHAXKKOMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362408 | |
| Record name | 2-ethyl-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-49-1 | |
| Record name | 2-ethyl-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Ethyl 3 Methyl 1h Indole and Indole Derivatives
Classical and Evolving Indole (B1671886) Synthesis Strategies
Long-standing methods for indole synthesis have been continuously refined to improve yields, expand substrate scope, and enhance regioselectivity. These classical strategies remain fundamental to the synthesis of many indole derivatives.
Fischer Indole Synthesis Adaptations and Modernizations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring system. wikipedia.org The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgmdpi.com For the synthesis of 2-ethyl-3-methyl-1H-indole, the strategic choice of the starting ketone is paramount. The reaction of phenylhydrazine with 2-pentanone would theoretically yield the desired product.
The mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgmdpi.com Subsequent protonation is followed by a bohrium.combohrium.com-sigmatropic rearrangement to generate a di-imine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org
Modern adaptations of the Fischer indole synthesis have focused on milder reaction conditions and broader functional group tolerance. The use of various acid catalysts, including Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride, has been extensively explored. wikipedia.org Microwave-assisted synthesis has been shown to significantly reduce reaction times, while solvent-free conditions can minimize side product formation.
A significant modernization is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach expands the scope of the reaction to include a wider variety of substituted anilines. wikipedia.org
Reissert Indole Synthesis and Derivatives
The Reissert indole synthesis provides an alternative route to indoles, particularly those substituted at the 2-position. wikipedia.org This multi-step method begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgresearchgate.net Subsequent reductive cyclization of this intermediate, typically using zinc in acetic acid or iron powder, yields the corresponding indole-2-carboxylic acid. wikipedia.orgresearchgate.net This acid can then be decarboxylated upon heating to afford the final indole product. wikipedia.org
While the classical Reissert synthesis is effective, it can be limited by harsh reaction conditions. researchgate.net Unexpectedly, under certain catalytic reduction conditions of the intermediate 2-nitrophenylpyruvate, the formation of 3-hydroxy-1,2,3,4-tetrahydro-2-quinolone derivatives can occur, sometimes as the major product. thieme-connect.com Modifications to the Reissert reaction have been developed to address these challenges. For instance, an intramolecular version developed by Butin and colleagues involves a furan (B31954) ring-opening to generate the necessary carbonyl for cyclization. wikipedia.org
Larock Indole Synthesis and Palladium-Catalyzed Approaches
The Larock indole synthesis, first reported by Richard C. Larock in 1991, is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu This method is highly versatile and offers excellent regioselectivity, with the more sterically bulky group of the alkyne typically ending up at the 2-position of the indole. bohrium.comub.edu
The catalytic cycle is believed to involve the reduction of a Pd(II) precursor to Pd(0), which then undergoes oxidative addition with the o-iodoaniline. wikipedia.org The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion. wikipedia.org Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product. wikipedia.org The use of chloride salts, such as LiCl, has been found to be crucial for the efficiency of the reaction. wikipedia.org
Recent advancements have focused on expanding the scope of the Larock synthesis to include more readily available and cost-effective o-bromoanilines and o-chloroanilines. wikipedia.org This has been achieved through the use of specific ligands and solvent systems. wikipedia.orgnih.gov Furthermore, the development of asymmetric versions of the Larock synthesis has enabled the enantioselective synthesis of axially chiral N-arylindoles. acs.orgnih.gov
Metal-Catalyzed Indole Ring Construction and Functionalization
The use of transition metal catalysts has revolutionized indole synthesis, offering milder reaction conditions, greater functional group compatibility, and novel pathways for ring construction and functionalization.
Palladium-Catalyzed Annulations and Coupling-Cyclizations
Palladium catalysis is a cornerstone of modern indole synthesis. Beyond the Larock reaction, palladium catalysts are employed in a variety of annulation and coupling-cyclization strategies. One such approach involves the palladium-catalyzed double alkylation of (N-H) indoles with dibromoalkanes to create annulated indole structures. rsc.orgrsc.org This process is thought to proceed through a norbornene-mediated C2-alkylation followed by a regioselective cyclization. rsc.org
Palladium-catalyzed intramolecular C-H functionalization has also emerged as a powerful tool. For example, the oxidative cyclization of N-aryl enamines or imines can lead to the formation of the indole ring. rsc.org Ligand-free palladium-catalyzed annulation/acyl migration cascade reactions have also been developed for the efficient synthesis of N-fused polycyclic indoles. nih.gov
Copper-Catalyzed Routes to Indoles
Copper catalysis offers a more economical and sustainable alternative to palladium for indole synthesis. nih.gov A variety of copper-catalyzed methods have been developed, often proceeding through different mechanisms than their palladium counterparts.
One prominent strategy involves the intramolecular C-N cross-coupling of a suitably functionalized aniline (B41778) derivative. For instance, a copper-catalyzed cascade reaction starting from bromobenzaldehydes can produce indole-2-carboxylic esters. acs.org This process is believed to involve an initial aldol (B89426) condensation, followed by an intramolecular Goldberg-type C-N cross-coupling. acs.org
Copper is also effective in catalyzing the cyclization of 2-alkynylanilines. researchgate.netrsc.org These reactions can be performed in a tandem fashion, allowing for in situ functionalization of the indole product. researchgate.net Furthermore, copper-catalyzed intramolecular oxidative amination of alkenes provides another route to the indole core. For example, N-aryl and N-sulfonyl 2-vinylanilines can be cyclized using a copper catalyst with oxygen as the terminal oxidant. nih.gov
Table 1: Comparison of Indole Synthesis Methodologies
| Synthesis Method | Key Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid (Brønsted or Lewis) | Wide applicability, forms 2,3-disubstituted indoles. wikipedia.org |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base, Reducing agent | Forms indole-2-carboxylic acids as intermediates. wikipedia.orgresearchgate.net |
| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | Palladium catalyst, Base, LiCl | High regioselectivity for 2,3-disubstituted indoles. wikipedia.orgub.edu |
| Copper-Catalyzed Cyclization | 2-Alkynylaniline or 2-Vinylaniline | Copper catalyst, Oxidant | More economical than palladium, various cyclization pathways. nih.govresearchgate.net |
Gold-Catalyzed Annulations
Gold catalysis has emerged as a powerful tool for the synthesis of indoles, primarily through the activation of carbon-carbon triple bonds. rsc.org Gold(I) and Gold(III) complexes catalyze the cyclization of ortho-alkynylanilines to form the indole ring. rsc.orgthieme-connect.comnih.gov This method is efficient and tolerates a broad range of functional groups, affording 2-substituted indoles in excellent yields. rsc.org The reaction can be performed in environmentally benign solvents like ethanol (B145695) or ionic liquids, with the latter allowing for catalyst and solvent recycling. thieme-connect.com
A notable advancement is the one-pot synthesis of 2-substituted-3-alkynylindoles. This process combines the Au(III)-catalyzed cyclization of o-alkynylanilines with a subsequent Au(I)-catalyzed C3-selective direct alkynylation using a hypervalent iodine reagent. nih.gov This tandem reaction proceeds at room temperature and does not require an inert atmosphere, offering a straightforward route to multifunctionalized indoles. nih.gov
Furthermore, gold catalysts can facilitate the reductive cyclization of 2-alkynylnitroarenes using a diboron (B99234) reagent as the reductant. rsc.orgrsc.org This approach avoids the use of stoichiometric metal reductants like zinc or indium, which can complicate product isolation. rsc.org
Table 1: Examples of Gold-Catalyzed Indole Synthesis
| Starting Material | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(Phenylethynyl)aniline | NaAuCl₄·H₂O in [bmim]BF₄ | 2-Phenyl-1H-indole | High | thieme-connect.com |
| 2-Alkynylaniline | NaAuCl₄ / AuCl | 2-Substituted-3-alkynylindole | - | nih.gov |
| 2-Alkynylnitroarene | Au catalyst / Diboron | 2-Substituted indole | Excellent | rsc.orgrsc.org |
Green Chemistry and Sustainable Synthetic Routes
Microwave-Assisted and Solvent-Free Indole Synthesis
Microwave-assisted organic synthesis has gained traction as a green chemistry approach due to its potential for shorter reaction times, higher yields, and reduced solvent usage. organic-chemistry.orgnepjol.infothieme-connect.com The Bischler indole synthesis, for example, can be performed under solvent-free, solid-state conditions using microwave irradiation. organic-chemistry.orgthieme-connect.com This method involves the reaction of anilines and phenacyl bromides in the presence of a base, followed by microwave irradiation to yield 2-arylindoles. organic-chemistry.orgthieme-connect.com A one-pot variation further simplifies the procedure and improves yields. organic-chemistry.orgthieme-connect.com
Solvent-free microwave-assisted methods have also been developed for the synthesis of other indole derivatives, such as spiro-indoles and 3-indolyl-3-hydroxy oxindoles. nepjol.infoscirp.org These techniques offer an environmentally friendly alternative to conventional heating methods. nepjol.info
Flow Chemistry and Microflow Synthesis Techniques
Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better process control, and improved scalability. nih.govnih.gov The synthesis of indoles has been successfully adapted to continuous flow systems. For instance, the Fischer indole synthesis can be performed in a heated flow system, allowing for rapid reaction optimization and high productivity. nih.gov
Microflow reactors, with their small channel dimensions, enable precise control over reaction time and temperature, which is particularly beneficial for reactions involving unstable intermediates. nagoya-u.ac.jpresearchgate.net This technology has been used for the one-flow synthesis of substituted indoles via sequential 1,2-addition and nucleophilic substitution of indole-3-carbaldehydes, significantly improving yields and reproducibility compared to batch conditions. researchgate.netnih.gov Continuous-flow hydrogenation has also been employed in the Reissert indole synthesis to prepare indole-2-carboxylic acid esters. akjournals.com
Photoredox Catalysis and Light-Induced Transformations
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling reactions to proceed under mild conditions. nih.govnih.gov This methodology has been applied to the synthesis of N-substituted indoles through a redox-neutral desulfonylative C(sp2)–H functionalization, avoiding the need for additional oxidants or bases. nih.gov
Photoredox catalysis can also be used for the direct cyanomethylation of indoles at the C2 or C3 position using bromoacetonitrile (B46782) as the radical precursor. nih.gov Furthermore, the combination of photoredox catalysis with gold catalysis allows for the functionalization of indoles through the generation of carbon-centered radicals from unactivated bromoalkanes and bromoarenes. acs.org This dual catalytic system provides a mild alternative to traditional radical initiation methods. acs.org Light-induced transformations have also been utilized for the synthesis of complex indole-containing scaffolds, such as dihydropyrido[1,2-a]indolones, without the need for a photocatalyst. beilstein-journals.org
Regioselective Functionalization of the Indole Nucleus
The selective functionalization of the indole ring, particularly at the less reactive C4 to C7 positions of the benzene (B151609) core, presents a significant synthetic challenge. acs.orgrsc.org A common strategy to achieve site selectivity is the use of directing groups attached to the indole nitrogen. acs.org For instance, the N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. acs.orgnih.gov
Transition-metal-free methods have also been developed. For example, chelation-assisted C-H borylation using simple BBr₃ can selectively functionalize the C7 or C4 positions. acs.org Sulfur-based directing groups have also proven effective for the transition-metal-catalyzed direct functionalization of the C4 and C7 positions. osaka-u.ac.jp These directing groups can be readily installed and subsequently removed or transformed. osaka-u.ac.jp
For the more reactive pyrrole (B145914) ring, palladium-catalyzed C-H activation is a well-established method for direct alkenylation, alkynylation, and arylation at the C2 and C3 positions. beilstein-journals.orglongdom.org The regioselectivity between C2 and C3 can often be controlled by the choice of directing group on the indole nitrogen. beilstein-journals.org
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 2-Phenyl-1H-indole |
| 2-Substituted-3-alkynylindole |
| N-Boc-2-methylindole |
| N-Boc-2-methylindoline |
| 2-Arylindoles |
| Spiro-indoles |
| 3-Indolyl-3-hydroxy oxindoles |
| Indole-3-carbaldehydes |
| Indole-2-carboxylic acid esters |
| N-substituted indoles |
| Dihydropyrido[1,2-a]indolones |
| 2-Alkynylanilines |
| Phenacyl bromides |
| Anilines |
| Bromoacetonitrile |
| Bromoalkanes |
| Bromoarenes |
| BBr₃ |
| Palladium |
| Copper |
| Gold |
| Iridium |
| Rhodium |
| Ruthenium |
| Zinc |
| Indium |
| [bmim]BF₄ |
| N-P(O)tBu₂ |
C-H Activation Strategies
Direct C-H activation has become a powerful tool for the functionalization of indole rings, avoiding the need for pre-functionalized substrates. indianchemicalsociety.comnih.gov Transition-metal catalysis, particularly with rhodium, palladium, and copper, is central to these strategies. indianchemicalsociety.comnih.gov
Rhodium(III)-catalyzed reactions are prominent in achieving C-H activation. For instance, Rh(III)-catalyzed cascade annulation via C-H/C-C activation has been used to produce 2-arylindoles. indianchemicalsociety.com Similarly, Rh(III) catalysts combined with a copper oxidant can facilitate sequential C-H bond activation and intramolecular cascade annulation to form 1H-indazoles from benzimidates and nitrosobenzenes. nih.gov Another strategy involves the Rh(III)-catalyzed [4+1] annulation of azobenzenes with sulfoxonium ylides, which serve as carbene precursors, to yield 3-acyl-(2H)-indazoles. nih.gov
Palladium catalysis is also widely employed. Pd(II)-catalyzed C-H arylation of free (NH) indoles with iodoarenes can be directed by carbonyl groups at the C-3 position to achieve C-4 arylation. nih.gov The choice of directing group and reaction conditions is crucial for controlling the regioselectivity of the functionalization. nih.gov
Copper-catalyzed methods include dehydrogenative coupling, which has been used for the synthesis of multisubstituted indoles through an Ullmann-type C-N bond formation followed by intramolecular cross-dehydrogenation. indianchemicalsociety.com
Table 1: Examples of C-H Activation Strategies in Indole Synthesis
| Catalyst System | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Rh(III)/Cu(II) | Benzimidates, Nitrosobenzenes | 1H-Indazoles | Sequential C-H activation and intramolecular cascade annulation. | nih.gov |
| Pd(OAc)₂ / AgOAc | C3-Carbonyl Indoles, Iodoarenes | C4-Arylated Indoles | Directing-group controlled C-4 functionalization. | nih.gov |
| Copper Catalyst | o-Haloanilines, Ketones | Multisubstituted Indoles | Ullmann-type C-N coupling followed by intramolecular dehydrogenation. | indianchemicalsociety.com |
| [Cp*RhCl₂]₂ / Cu(OAc)₂ | Arylhydrazines, Alkenes | 2,3-dihydro-1H-indazoles | Oxidative olefination via C(sp²)-H functionalization. | nih.gov |
N-1 Functionalization Approaches
Functionalization at the N-1 position of the indole nucleus is a common strategy to modify the electronic and steric properties of the molecule, often influencing its biological activity. A variety of methods have been developed for N-alkylation and N-arylation.
A dearomatization-rearomatization strategy enables the reductive cross-coupling of indoles with ketones in water, addressing the challenge of N-alkylation using sterically hindered ketones which are less electrophilic. organic-chemistry.org For N-arylation, palladium catalysts are particularly effective. The combination of Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands facilitates the N-arylation of indoles with a wide range of aryl halides and triflates. organic-chemistry.org Copper-catalyzed C-N cross-coupling reactions, using ligands such as L-methionine, have also proven effective for the N-arylation of indoles and other N-heteroarenes. organic-chemistry.org
Table 2: Selected N-1 Functionalization Methods for Indoles
| Method | Catalyst/Reagent | Substrates | Product | Reference |
|---|---|---|---|---|
| Reductive Cross-Coupling | None (in water) | Indoles, Ketones | N-Alkyl Indoles | organic-chemistry.org |
| N-Arylation | Pd₂(dba)₃ / Bulky Phosphine Ligand | Indoles, Aryl Halides/Triflates | N-Aryl Indoles | organic-chemistry.org |
| C-N Cross-Coupling | Copper / L-methionine | Indoles, Aromatic/Aliphatic Amines | N-Substituted Indoles | organic-chemistry.org |
C-2 and C-3 Substitution Pattern Control
Controlling the substitution pattern at the C-2 and C-3 positions is critical for synthesizing specific indole targets like this compound. nih.gov The inherent nucleophilicity of the C-3 position often leads to reactions occurring there, making selective C-2 functionalization more challenging. nih.gov
Direct palladium-catalyzed arylation methods have been developed to selectively target either the C-2 or C-3 position. acs.org The regioselectivity can be controlled by the choice of N-substituent on the indole and the reaction conditions. acs.org For instance, while free (NH)-indoles can be arylated at C-2, the use of ortho-substituted haloarenes can lead to a mixture of C-2 and C-3 arylation products. acs.org A Fe-mediated oxidative coupling of C-2 substituted indoles with enolates has been shown to be an effective method for producing C-2, C-3-disubstituted indoles, with the C-2 substituent promoting the reaction and reducing homocoupling byproducts. nih.gov This approach was successfully used to prepare analogs of the drug indomethacin. nih.gov
For C-3 functionalization, a combination of a boron Lewis acid (like PhBCl₂) with nitriles can generate an iminium intermediate from the indole, which can then be hydrolyzed to a 3-acylindole or reduced to a 1-(1H-indol-3-yl)alkylamine. jst.go.jp Furthermore, Brønsted acid catalysis can achieve remote C-6 functionalization of 2,3-disubstituted indoles, highlighting that substitution at both C-2 and C-3 is essential for this specific reactivity. frontiersin.org If only a 3-methyl-1H-indole is used, a different product, 9H-pyrrolo[1,2-a]indole, is formed instead. frontiersin.org
Table 3: Methods for Controlling C-2 and C-3 Substitution
| Method | Catalyst/Reagent | Substrates | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Oxidative Coupling | FeCl₃ | C2-Substituted Indoles, Enolates | C2,C3-Disubstituted Indoles | C2-substituent promotes desired coupling. | nih.gov |
| Direct Arylation | Palladium / Ligand | Indoles, Haloarenes | C2- or C3-Aryl Indoles | Regioselectivity controlled by conditions and N-substituent. | acs.org |
| Friedel-Crafts Type | PhBCl₂ / Nitrile | Indoles, Nitriles | 3-Acylindoles or 3-Alkylamines | Selective functionalization at the C-3 position. | jst.go.jp |
| Remote Functionalization | Brønsted Acid (PTSA) | 2,3-Disubstituted Indoles, α-Ketoesters | C6-Functionalized Indoles | Requires substitution at both C-2 and C-3. | frontiersin.org |
Annulation Reactions for Complex Indole Scaffolds
Annulation reactions build new rings onto the indole framework, providing access to complex, polycyclic fused indole scaffolds. nih.govnih.gov These reactions are often categorized by the number of atoms each reactant contributes to the new ring, such as [4+2], [3+2], or [4+3] cycloadditions.
A zinc(II)-catalyzed [4+2] cycloaddition between 2,3-unsubstituted indoles and cyclic azoalkenes has been used to synthesize tetracyclic fused indoline (B122111) systems. nih.gov However, this reaction is sensitive to steric hindrance, as it fails with 2,3-disubstituted indoles like 2,3-dimethyl indole. nih.gov In contrast, a [3+2] cycloaddition can occur between 2,3-substituted indoles and linear azoalkenes under similar zinc catalysis. nih.gov
Rhodium(III)-catalyzed [3+2] annulation of indoles with 1,3-diynes provides a route to synthetically important 3H-pyrrolo[1,2-a]indol-3-ones. bohrium.com A metal-free, formal [3+2] annulation has been developed for assembling thiazolo[3,2-a]indoles from 3-alkylated indoline-2-thiones and 2-halo-ketones in water, showcasing an environmentally benign approach. nih.gov Furthermore, directing group-controlled regioselective [4+3] annulation reactions of indole-2-carboxamides with Morita–Baylis–Hillman (MBH) carbonates have been reported for the synthesis of densely substituted indole-fused 1,4-diazepanones. acs.org
Synthesis of Poly(2-ethyl-3-methylindole) and Related Polyindoles
Polyindoles are a class of conducting polymers that have garnered interest for their unique electronic properties, thermal stability, and redox activity. nih.govnih.gov The synthesis of specifically substituted polyindoles, such as poly(2-ethyl-3-methylindole), allows for the fine-tuning of these properties.
Intramolecular Acid-Catalyzed Cyclization Methodologies
A novel method for the synthesis of the previously unknown poly(2-ethyl-3-methylindole) (2E3MPIn) involves an intramolecular acid-catalyzed cyclization of a precursor polymer. acs.orgresearchgate.netx-mol.com This polymer-analogous transformation starts with poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA), which is treated with polyphosphoric acid (PPA) at elevated temperatures (140–150°C). acs.orgresearchgate.net This process induces an intramolecular cyclization to form the indole rings along the polymer backbone, yielding 2E3MPIn in a high yield of 81%. acs.orgresearchgate.net This represents the first synthesis of a polyindole with 1,5-addition of the monomeric units into the polymer structure. acs.orgresearchgate.net
The structure of the resulting polymer was confirmed by various spectral methods, including NMR spectroscopy. acs.org The successful formation of the indole fragment was evidenced by changes in physicochemical properties; for example, 2E3MPIn exhibits enhanced thermal stability and a significant increase in photoluminescence intensity compared to the starting PClPA polymer. researchgate.netx-mol.com
Table 4: Synthesis of Poly(2-ethyl-3-methylindole) via Intramolecular Cyclization
| Precursor Polymer | Catalyst/Reagent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| Poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA) | Polyphosphoric Acid (PPA) | 140–150°C | Poly(2-ethyl-3-methylindole) (2E3MPIn) | 81% | acs.orgresearchgate.net |
Polymer-Analogous Transformations
Polymer-analogous transformations are chemical reactions on a pre-existing polymer that modify its side chains or backbone without altering the degree of polymerization. The synthesis of poly(2-ethyl-3-methylindole) from PClPA is a prime example of such a transformation. acs.orgresearchgate.net This reaction, known as polyheterocyclization, converts a polyaniline derivative into a polyindole, fundamentally changing the chemical structure and properties of the material. researchgate.netacs.org
The transformation from PClPA to 2E3MPIn leads to notable changes in material properties. The resulting polyindole, 2E3MPIn, demonstrates good electroactivity and photoconductivity, with its electrical conductivity increasing by a factor of two upon irradiation. acs.orgresearchgate.net Furthermore, the polymer was found to have a fine, sponge-like porous structure and showed a higher response as a resistive moisture sensor compared to its precursor, PClPA. researchgate.netacs.org These enhanced functional properties confirm that polyheterocyclization is an effective strategy for synthesizing new functional polymers of the indole series. researchgate.netacs.org
Mechanistic Elucidation of Reactions Involving 2 Ethyl 3 Methyl 1h Indole and Indole Systems
Reaction Pathway Analysis and Kinetic Studies
Electrophilic Aromatic Substitution Mechanisms on Indoles
The indole (B1671886) ring is highly susceptible to electrophilic attack, with the substitution pattern being a subject of detailed mechanistic and computational study. The pyrrole (B145914) ring's high electron density makes it significantly more reactive than the fused benzene (B151609) ring. bhu.ac.in
Regioselectivity: C3 vs. C2 Position
The preferred site for electrophilic substitution on the indole ring is overwhelmingly the C3 position. bhu.ac.in This regioselectivity is explained by analyzing the stability of the cationic intermediate, often referred to as a Wheland intermediate or sigma complex.
Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge is delocalized over the C2 atom and, crucially, the nitrogen atom. This forms a stabilized cation where the aromaticity of the benzene ring is preserved. bhu.ac.in The ability of the nitrogen's lone pair to participate in stabilizing the positive charge is a key factor.
Attack at C2: In contrast, electrophilic attack at the C2 position leads to a less stable intermediate. To delocalize the positive charge onto the nitrogen, the aromatic sextet of the benzene ring must be disrupted, which is energetically unfavorable. bhu.ac.in
Computational studies, including those using Density Functional Theory (DFT), support these findings. Calculations of the relative free energies of the Wheland intermediates show that the 3-substituted intermediate is significantly more stable than the 2-substituted one. ic.ac.uk If the C3 position is already occupied, as in 2-ethyl-3-methyl-1H-indole, electrophilic substitution will then typically occur at the C2 position, provided it is available. bhu.ac.in
Kinetic vs. Thermodynamic Control
Kinetic studies on the reactions of indoles with various electrophiles, such as benzhydrylium ions, have been conducted to quantify their nucleophilicity. uni-muenchen.de These studies generally show that the initial attack of the electrophile is the rate-limiting step. uni-muenchen.de While C3 substitution is the most common outcome, the reaction can be subject to kinetic or thermodynamic control. Some computational analyses suggest that N-substitution (attack at the N1 position) might be kinetically favored under certain conditions, having the lowest activation energy. However, the resulting N-substituted product is often thermodynamically less stable than the C3-substituted product, which benefits from retaining the aromaticity of the indole system. ic.ac.uk
| Position of Attack | Intermediate Stability | Key Stabilizing Feature | Typical Product |
|---|---|---|---|
| C3 | High | Charge delocalization onto nitrogen without disrupting benzene aromaticity. bhu.ac.in | Thermodynamic Product |
| C2 | Low | Charge delocalization onto nitrogen requires disruption of benzene aromaticity. bhu.ac.in | Observed if C3 is blocked. |
| N1 | Variable | Can be kinetically favored, but often thermodynamically unstable. ic.ac.uk | Kinetic Product |
Radical and Photochemical Reaction Mechanisms
Beyond electrophilic reactions, indoles participate in radical and photochemical transformations, providing pathways to unique molecular architectures.
Indole Radical Cations
Single-electron oxidation of an indole derivative generates an indole radical cation, a highly reactive intermediate. acs.orgresearchgate.netnih.gov The structure and reactivity of these species have been investigated using techniques like time-resolved transient absorption spectroscopy and DFT calculations. acs.orgnih.gov These studies reveal that the spin density in the indole radical cation is distributed across the molecule, influencing its subsequent reactions. acs.org These radical cations can participate in various annulation and cycloaddition reactions, with the regioselectivity being predictable based on computational models of the intermediate's properties. acs.orgresearchgate.net For example, electrochemical oxidation provides a method to generate these radical cations and control subsequent C-C bond formations. acs.orgbohrium.com
Photochemical Cycloadditions
Visible-light photocatalysis has emerged as a powerful tool for the dearomatization of indoles through cycloaddition reactions. chinesechemsoc.orgacs.org A common transformation is the [2+2] cycloaddition, which can occur either inter- or intramolecularly to form cyclobutane-fused indoline (B122111) scaffolds. nih.govacs.org
The mechanism typically involves a triplet-triplet energy transfer from an excited photocatalyst to the indole derivative. nih.govacs.org This generates a triplet-state indole which then reacts with an alkene. DFT calculations have been instrumental in understanding these pathways, showing that for some intramolecular reactions, the high triplet energy of the indole derivative can make the reaction thermodynamically challenging. acs.org This can sometimes be overcome by reaction conditions, such as solvent effects that stabilize the triplet state through hydrogen bonding. acs.org These methods have been used for late-stage modifications of complex, biologically active molecules. acs.orgacs.org Another strategy involves a radical cation [4+2] cycloaddition, where single-electron oxidation of a 2-vinylindole generates a radical cation that can react with alkenes to form tetrahydrocarbazoles. rsc.org
Cyclization and Rearrangement Mechanisms in Indole Formation
Many classic and modern indole syntheses rely on complex cyclization and rearrangement steps. The synthesis of a substituted indole like this compound would likely proceed via a method where the substitution pattern is set by the choice of starting materials, such as a ketone.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is one of the most widely used methods for preparing indoles. byjus.comwikipedia.orgnumberanalytics.com The reaction involves heating an arylhydrazone, typically formed from an arylhydrazine and a ketone or aldehyde, in the presence of an acid catalyst. wikipedia.org
The mechanism has been extensively studied and is understood to proceed through the following key steps: wikipedia.orgnumberanalytics.comtestbook.com
Tautomerization: The initial phenylhydrazone isomerizes to its more reactive enamine tautomer. wikipedia.org
numberanalytics.comnumberanalytics.com-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial electrocyclic rearrangement, specifically a numberanalytics.comnumberanalytics.com-sigmatropic rearrangement. This step is irreversible and results in the cleavage of the weak N-N bond and the formation of a strong C-C bond, leading to a di-imine intermediate. byjus.comwikipedia.org
Cyclization and Aromatization: The resulting intermediate undergoes cyclization where the nucleophilic amine attacks an imine carbon. Subsequent elimination of ammonia (B1221849), catalyzed by acid, leads to the formation of the stable, aromatic indole ring. byjus.comwikipedia.org
Isotopic labeling studies have confirmed that the N1 nitrogen of the indole originates from the arylhydrazine. wikipedia.org
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) to produce a 2-aryl-indole. chemeurope.comwikipedia.org Despite its long history, its use has been somewhat limited by the harsh conditions required. chemeurope.comwikipedia.org The mechanism is surprisingly complex for seemingly simple starting materials. chemeurope.com It begins with the formation of an α-arylamino-ketone intermediate. A second molecule of aniline then acts as a leaving group in an electrophilic cyclization step, which is followed by tautomerization to yield the final indole product. chemeurope.comwikipedia.org Mechanistic investigations using isotopic labeling have helped to elucidate the complex pathways that can lead to different regioisomers. nih.gov
Role of Catalysis in Mechanistic Pathways
Catalysis is central to modern indole synthesis, offering milder reaction conditions, improved efficiency, and control over selectivity. Both metal complexes and small organic molecules are used to facilitate key bond-forming steps.
Metal-Catalyzed Reaction Intermediates and Transition States
Transition metals like palladium, copper, rhodium, and gold are widely employed in indole synthesis and functionalization. researchgate.netarabjchem.org These catalysts operate through various mechanistic cycles involving distinct intermediates and transition states.
Palladium Catalysis: Palladium catalysts are exceptionally versatile. In a modification of the Fischer indole synthesis, palladium catalysis enables the cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org Palladium is also used in reactions involving the C-H activation of indoles. acs.org For instance, a Pd(II)-catalyzed 2-alkylation of N-H indoles proceeds through a palladacycle intermediate. Kinetic studies and characterization of this intermediate have shown that the rate-determining step is the oxidative addition of an alkyl halide to the Pd(II) center. acs.org
Copper Catalysis: Copper salts are effective catalysts for cyclization reactions. scispace.com For example, the synthesis of indoles from 2-alkynylanilines can be catalyzed by Cu(II) salts. The proposed mechanism involves the activation of the alkyne's triple bond by the Lewis acidic copper catalyst, which facilitates the nucleophilic attack of the aniline nitrogen, leading to cyclization. scispace.com Copper is also used in tandem reactions, such as an Ullmann-type C-N bond formation followed by an intramolecular C-H activation. researchgate.net
Other Metals:
Rhodium(III) catalysts can be used for the cyclization of N-aryl ureas with alkynes, proceeding through an eight-membered organometallic intermediate. mdpi.com
Gold catalysts are effective in the cyclization of 2-alkynylarylazides, where the key intermediate is thought to be an α-imino gold carbene. researchgate.netmdpi.com
Silver(I) catalysts have also been developed for indole synthesis, typically involving hydroamination or activation of alkynes. nih.gov
| Metal Catalyst | Key Mechanistic Role | Example Reaction | Reference |
|---|---|---|---|
| Palladium (Pd) | Cross-coupling, C-H activation via palladacycle intermediates. | Buchwald modification of Fischer synthesis; Direct C2-alkylation. | wikipedia.orgacs.org |
| Copper (Cu) | Lewis acid activation of alkynes, Ullmann-type C-N coupling. | Cyclization of 2-alkynylanilines. | scispace.com |
| Rhodium (Rh) | Cyclization via organometallic intermediates. | Indolization with nitrones or ureas. | mdpi.com |
| Gold (Au) | Formation of α-imino gold carbene intermediates. | Cyclization of 2-alkynylarylazides. | researchgate.netmdpi.com |
| Iridium (Ir) | Dehydrogenative coupling, catalysis of alkylation. | N- and C3-alkylation of indoles with alcohols. | scispace.com |
Organocatalytic and Acid-Catalyzed Mechanisms
Organocatalysis, the use of small, metal-free organic molecules to accelerate reactions, has become a major branch of asymmetric synthesis, with significant applications in indole chemistry. sioc-journal.cnrsc.org These reactions often complement metal-catalyzed methods. sioc-journal.cn
Acid Catalysis: Brønsted and Lewis acids are fundamental catalysts in many indole syntheses. wikipedia.org
Brønsted Acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) are crucial in the Fischer indole synthesis, where they protonate the hydrazone, facilitating the key tautomerization and numberanalytics.comnumberanalytics.com-sigmatropic rearrangement steps. wikipedia.orgtestbook.com
Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, TiCl₄) can also catalyze these transformations. nih.govwikipedia.org They are particularly effective in promoting cyclizations by activating imine groups toward nucleophilic attack. nih.govorganic-chemistry.orgscispace.com For example, the cyclization of phenyldiazoacetates containing an ortho-imino group is efficiently catalyzed by Lewis acids at very low loadings (≤ 1 mol%). The mechanism involves the activation of the imine by the Lewis acid, which allows for electrophilic attack by the diazo carbon to form a diazonium ion intermediate that subsequently cyclizes. nih.govscispace.com
Organocatalytic Mechanisms: Chiral organocatalysts are primarily used to control the enantioselectivity of reactions involving indoles.
Chiral Phosphoric Acids: These Brønsted acids are highly effective in activating electrophiles for asymmetric Friedel-Crafts-type reactions with indoles. The catalyst forms a hydrogen-bond network that orients both the indole nucleophile and the electrophile within a chiral environment, leading to high enantioselectivity.
Chiral Ureas and Thioureas: These catalysts also operate through hydrogen bonding. In the functionalization of alkyl indoles, a chiral urea (B33335) catalyst, in conjunction with a phosphoric acid additive, can facilitate the intermolecular C-C bond formation between the indole and an electrophile like a trifluoropyruvate. researchgate.netnih.gov DFT calculations and kinetic studies suggest a cooperative mechanism where the urea and acid work together to activate the substrates and control the stereochemical outcome. researchgate.netnih.gov These methods have enabled the direct catalytic asymmetric functionalization of typically unactivated C(sp³)-H bonds at the indole α-position. nih.gov
Computational Chemistry in Mechanistic Investigations
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving indole systems, including substituted derivatives like this compound. By modeling reactants, transition states, and products, computational methods provide deep insights into reaction pathways, energy barriers, and the factors governing product distribution.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to calculate reaction energy profiles, which map the energy of a system as it progresses from reactants to products through transition states. These profiles are crucial for understanding reaction kinetics and thermodynamics.
In the context of dearomative (3+2) annulation reactions between indoles and azaoxyallyl cations, DFT calculations (using the B3LYP-D3 functional) have supported a stepwise reaction pathway. nih.gov By mapping the free energy profiles, researchers could compare the energetics of different potential pathways. For example, the initial C-C bond formation at the C3 position of the indole was found to be significantly more favorable than bond formation at the C2 position. The transition state leading to the C3-attack intermediate was calculated to be almost 20 kcal/mol lower in energy than the one leading to the C2-attack intermediate, explaining the observed regioselectivity. nih.gov
DFT has also been applied to study hydrodenitrogenation (HDN) of indole on metal surfaces like Ni(111) and Pt(111). mdpi.com The calculations determined the potential energy profiles for two main pathways: hydrogenation of the benzene ring first versus hydrogenation of the heterocyclic ring first. By comparing the activation energies of the rate-determining steps, it was concluded that hydrogenation of the pyrrole ring is the more favorable pathway. mdpi.com
The table below presents selected data from DFT calculations on indole reactions, illustrating how computational chemistry provides quantitative insights into reaction energetics.
Table 1: Selected DFT-Calculated Energy Barriers in Indole Reactions
| Reaction Type | System/Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Rhodium-Catalyzed C-H Insertion | Nucleophilic attack of indole C3 on carbene | DFT | 6.0 | acs.org |
| Rhodium-Catalyzed C-H Insertion | acs.orgrsc.org-Proton transfer from C3 to carbonyl oxygen | DFT | 10.3 | acs.org |
| (3+2) Annulation | C-C bond formation at C3 (Kinetic Product) | B3LYP-D3/6-311G++ | Lower Energy TS | nih.gov |
| (3+2) Annulation | C-C bond formation at C2 | B3LYP-D3/6-311G++ | TS is ~20 kcal/mol higher | nih.gov |
| (3+2) Annulation | Formation of thermodynamic regioisomer | B3LYP-D3/6-311G**++ | TS is 2.9 kcal/mol higher | nih.gov |
These examples underscore the power of DFT in mapping complex reaction landscapes, providing detailed energy profiles that rationalize experimental observations and guide the development of new synthetic methods. acs.orgresearchgate.netnih.gov
Charge Distribution and Regioselectivity Predictions
The regioselectivity of chemical reactions involving indole is a cornerstone of its chemistry, with electrophilic substitution typically occurring at the C3 position. Computational chemistry provides a quantitative basis for understanding this preference through the analysis of charge distribution and other electronic properties.
DFT calculations are used to compute various atomic charge models, such as Mulliken charges, Natural Population Analysis (NPA) charges, and electrostatic potential (ESP) maps. acs.orgnih.gov These models help to identify the most nucleophilic or electrophilic sites within a molecule. For the indole ring, such calculations consistently show that the C3 position has the highest electron density, making it the most susceptible to attack by electrophiles.
In a study on the regioselective synthesis of 3-substituted indole derivatives, DFT calculations were performed on a reactive intermediate. nih.gov Mulliken atomic charge analysis and the ESP surface confirmed the regioselectivity of the product formation. The calculations showed that the C24 atom of the intermediate was significantly more electropositive (0.331) than the C11 atom (-0.056), guiding the subsequent reaction step. nih.gov
Similarly, in an electrooxidative [3+2] annulation between indole and aniline derivatives, DFT calculations were crucial in explaining the excellent regioselectivity. acs.org The calculated NPA charge distribution and the ESP map for the indole radical cation revealed that the C2 site was more positive than the C3 site. acs.org This electronic insight, combined with analysis of the singly occupied molecular orbital (SOMO) in radical cations, allows for the precise prediction of how different indole radical cations will react, enabling the development of distinct regioselective annulations. researchgate.net
The influence of substituents on the indole core, such as the ethyl and methyl groups in this compound, can also be modeled. A methyl group at the C2 position, for instance, has been shown to influence the reaction pathway in carbene insertion reactions, further favoring the C3-functionalization pathway. acs.org This is because the electron-donating nature of the alkyl groups enhances the nucleophilicity of the indole ring, although the primary site of reactivity often remains C3 unless it is blocked. When the C3 position is blocked, as in this compound, reactions like electrophilic substitution are directed to other positions, often the C2 position (if available and sterically accessible) or positions on the benzene ring. Computational studies on such substituted indoles can predict the most likely sites of reaction by calculating the charge distribution and the stability of the potential intermediates (sigma complexes) for attack at each position.
The table below summarizes findings from computational studies on how electronic properties correlate with regioselectivity in indole systems.
Table 2: Predicted Regioselectivity in Indole Systems via DFT
| Indole System/Reaction | Computational Analysis | Key Finding | Predicted/Explained Regioselectivity | Reference |
|---|---|---|---|---|
| Indole Radical Cation Annulation | NPA Charge Distribution & ESP Map | C2 site is more positive than the C3 site in the radical cation. | Explains the attack of a nucleophilic C3 of one radical cation on the electrophilic C2 of another. | acs.org |
| Formation of 1,2-dihydropyridine | Mulliken Atomic Charge & ESP | In the reactive intermediate, one carbon (C-24) is highly electropositive (0.331) while another (C-11) is negative (-0.056). | Confirms the observed regioselective product formation. | nih.gov |
| (3+2) Annulation with Azaoxyallyl Cations | Free Energy Profiles | The transition state for attack at C3 is nearly 20 kcal/mol lower in energy than for attack at C2. | The reaction is under kinetic control, favoring C3 addition. | nih.gov |
| Rhodium-Catalyzed C-H Functionalization | Mulliken Charge Analysis | C2-methyl substitution favors the C3-attack pathway (Path A) even more than in unsubstituted indole. | Substituent effects on reaction pathways can be rationalized. | acs.org |
Chemical Reactivity and Transformations of 2 Ethyl 3 Methyl 1h Indole
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
Indoles are characterized as π-excessive heterocycles, making them highly susceptible to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack is typically the C-3 position, as the resulting intermediate cation is highly stabilized without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, in 2-ethyl-3-methyl-1H-indole, both the C-2 and C-3 positions are occupied by alkyl groups. Consequently, electrophilic substitution reactions are directed to the benzene portion of the molecule, with the C-6 position being the most probable site of attack. bhu.ac.in
Recent studies have explored the regiodivergent alkylation of 2,3-disubstituted indoles. For instance, the use of indium(III) triflate as a catalyst in toluene (B28343) can facilitate the C-6 alkylation of indoles bearing ethyl and methyl groups at the 2- and 3-positions with high efficiency. acs.orgnih.gov This demonstrates a viable strategy for functionalizing the carbocyclic ring of the this compound system.
Table 1: Electrophilic Substitution of 2,3-Disubstituted Indoles
| Reaction | Reagents/Catalyst | Position of Substitution | Product Type | Yield | Reference |
|---|
Oxidation and Reduction Chemistry of this compound Derivatives
The this compound scaffold can undergo both oxidation and reduction, leading to a variety of functionalized derivatives.
Oxidation: The indole nucleus, particularly the C2-C3 double bond, is susceptible to oxidative cleavage with strong oxidizing agents like ozone or sodium periodate. bhu.ac.in For this compound, controlled oxidation can lead to more specific products. The compound can be oxidized to form the corresponding indole-3-carboxylic acid, which involves the oxidation of the C-3 methyl group. Another reported pathway involves the ortho-hydroxylation of the indole followed by oxidation to a carboxylic acid, achieving a high conversion rate.
Reduction: The indole ring itself is generally resistant to nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). bhu.ac.in However, the heterocyclic ring can be reduced under acidic conditions, for example with zinc in hydrochloric acid (Zn/HCl), to yield the corresponding indoline (B122111). bhu.ac.in Alternatively, reduction with lithium in liquid ammonia (B1221849) can selectively reduce the benzene ring. bhu.ac.in For derivatives of this compound that bear reducible functional groups (e.g., nitro or carbonyl groups) on the ring or side chains, standard reducing agents can be employed to convert them into amines or alcohols, respectively.
Table 2: Selected Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Substrate Moiety | Product Moiety | Reference |
|---|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., KMnO₄) | C-3 Methyl group | C-3 Carboxylic acid | |
| Reduction | Zn/HCl or NaCNBH₃/CH₃COOH | Heterocyclic ring | Indoline | bhu.ac.in |
Derivatization Strategies for Advanced Indole Architectures
As a versatile building block, this compound serves as a starting point for the synthesis of more complex indole-containing structures through various derivatization strategies.
The nitrogen atom of the indole ring is a key site for derivatization. In the presence of a strong base, such as sodium hydride or potassium t-butoxide, the N-H proton can be removed to form an N-metallated indole. bhu.ac.in This nucleophilic species readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N-alkylated or N-acylated products. bhu.ac.inontosight.ai
A highly efficient one-pot, three-component reaction combining Fischer indolisation with N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org For example, reacting 3-pentanone (B124093) with phenylhydrazine (B124118) hydrochloride and an alkylating agent like iodomethane (B122720) in DMF at 80 °C results in the direct formation of N-alkylated products such as 2-ethyl-1,3-dimethylindole in high yield. rsc.org Furthermore, solvent-mediated, regiodivergent methods allow for selective N1-alkylation over C6-alkylation by changing the solvent from toluene to THF. acs.orgnih.gov
Table 3: N-Alkylation of Indole Derivatives
| Method | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| One-pot Fischer/Alkylation | Iodomethane | - | DMF | 2-Ethyl-1,3-dimethylindole | 91% | rsc.org |
| N1-Alkylation | p-Quinone Methides | In(OTf)₃ | THF | 1-Alkyl-2,3-disubstituted indole | 70-85% | acs.org |
With the C-2 and C-3 positions already substituted, further modifications at these sites on this compound are less straightforward than on an unsubstituted indole. The primary method for establishing the substitution pattern at C-2 and C-3 is through the initial synthesis, most commonly the Fischer indole synthesis, where the choice of the starting ketone dictates the resulting alkyl groups. ontosight.ai
However, strategies exist for modifying substituted indoles. C-metallation can be achieved at the C-2 position, but this requires the absence of the more acidic N-H proton. bhu.ac.in Therefore, the indole nitrogen must first be protected with a suitable group (e.g., phenylsulfonyl). bhu.ac.in The resulting N-protected indole can then be treated with a strong base like butyl lithium to achieve lithiation at the C-2 position. This C-2 lithiated intermediate can then react with various electrophiles to introduce new substituents. bhu.ac.in While direct modification of the existing ethyl and methyl groups is challenging, these general principles for C-2 functionalization are applicable to the synthesis of more complex derivatives. arabjchem.org
Functional group interconversions (FGI) on the side chains of this compound derivatives are a powerful tool for creating molecular diversity. acs.org As previously mentioned, the methyl group at the C-3 position can be oxidized to a carboxylic acid.
Should other functional groups be introduced onto the alkyl side chains, a wide range of transformations becomes possible. vanderbilt.educonicet.gov.ar For instance, if a hydroxyl group were introduced on the ethyl side chain via a targeted oxidation, it could be further transformed:
Oxidation: The secondary alcohol could be oxidized to a ketone using reagents like chromium trioxide or Dess-Martin periodinane.
Substitution: The hydroxyl group could be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles, such as azides or halides, in Sₙ2 reactions. vanderbilt.edu
Esterification/Etherification: The alcohol could be converted into esters or ethers through standard reactions with acyl chlorides or alkyl halides.
Similarly, if a derivative contains a formyl group, it can be reduced to an alcohol using sodium borohydride or oxidized to a carboxylic acid with potassium permanganate. smolecule.com These FGI reactions significantly expand the synthetic utility of the this compound scaffold for creating advanced and functionally rich architectures. nih.govscispace.com
Advanced Spectroscopic and Computational Characterization Methodologies for Indole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including indole (B1671886) derivatives like 2-ethyl-3-methyl-1H-indole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the connectivity of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of this compound.
In the ¹H NMR spectrum of this compound, the chemical shifts and coupling patterns of the protons provide a wealth of information. For instance, the ethyl group at the C2 position typically shows a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. A study on the autoxidation of 2,3-dialkylindoles reported the ¹H NMR spectrum of 2-ethyl-3-methylindole, showing a quartet for the ethyl group's methylene protons at δ 7.26 (J = 7 Hz) and a triplet for the methyl protons at δ 8.78 (J = 7 Hz). The methyl group at the C3 position appears as a singlet at δ 7.78. The aromatic protons on the benzene (B151609) ring exhibit complex multiplets in the range of δ 2.20-3.10. cdnsciencepub.com Another publication reports a triplet for the methyl protons of the ethyl group at 1.01 ppm (J= 7.5 Hz) and a quartet for the methylene protons at 2.71 ppm. The methyl group at C3 gives a singlet at 2.36 ppm. researchgate.net
The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. For 2-ethyl-3-methyl-1-phenyl-1H-indole, a related derivative, the carbon signals for the ethyl group (C1' and C2') were observed at δC 18.01 and 14.27 ppm, respectively. The methyl carbon at C3 appeared at δC 8.69 ppm. The indole ring carbons C2 and C3 resonated at δC 138.94 and 107.27 ppm, respectively. researchgate.net These values are indicative of the electronic environment within the indole scaffold.
A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the indole ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and a Related Derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Ethyl-CH₃ | 8.78 (t, J=7 Hz) / 1.01 (t, J=7.5 Hz) | 14.27 (for phenyl derivative) | cdnsciencepub.com, researchgate.net |
| Ethyl-CH₂ | 7.26 (q, J=7 Hz) / 2.71 (q) | 18.01 (for phenyl derivative) | cdnsciencepub.com, researchgate.net |
| 3-Methyl | 7.78 (s) / 2.36 (s) | 8.69 (for phenyl derivative) | cdnsciencepub.com, researchgate.net |
| Aromatic-H | 2.20-3.10 (m) | - | cdnsciencepub.com |
| C2 | - | 138.94 (for phenyl derivative) | researchgate.net |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
To further resolve structural ambiguities and definitively map the connectivity of atoms in this compound, two-dimensional (2D) NMR techniques are employed. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the ethyl group's methylene protons to the ¹³C signal of the methylene carbon, and similarly for the methyl protons and carbon. This provides direct evidence of C-H bonds. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, an HMBC spectrum could show a correlation between the protons of the 3-methyl group and the C2, C3, and C3a carbons of the indole ring, confirming the position of the methyl group. Correlations between the ethyl group protons and C2 would similarly verify its location. researchgate.netresearchgate.net
Correlation Spectroscopy (COSY): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would display a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. researchgate.net
Together, these 2D NMR techniques provide a detailed and unambiguous picture of the molecular structure of this compound.
Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS is crucial for confirming its identity and assessing its purity.
The molecular formula of this compound is C₁₁H₁₃N, which corresponds to a molecular weight of 159.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
Electron ionization (EI) is a common ionization method used in MS. The resulting mass spectrum of this compound would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. For instance, the loss of a methyl group (CH₃) would result in a fragment ion at m/z 144, while the loss of an ethyl group (C₂H₅) would lead to a fragment at m/z 130. The relative abundances of these and other fragment ions are characteristic of the compound's structure.
Liquid chromatography-mass spectrometry (LC-MS) can be used to verify the molecular weight and purity of this compound. This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification of the target compound and any potential impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound provides characteristic absorption bands that confirm the presence of specific structural features.
The most notable feature in the IR spectrum of an indole is the N-H stretching vibration, which typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. For 2-ethyl-3-methylindole, an N-H stretch has been reported at 2.87 µm, which corresponds to approximately 3484 cm⁻¹. cdnsciencepub.com Another study reported IR absorption bands at 1115 and 697–545 cm⁻¹. researchgate.net
Other important absorptions include:
C-H stretching vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are observed just below 3000 cm⁻¹.
C=C stretching vibrations: The aromatic carbon-carbon double bond stretches of the indole ring typically appear in the 1600-1450 cm⁻¹ region.
C-N stretching vibrations: These vibrations are usually found in the 1350-1000 cm⁻¹ range.
The specific positions and intensities of these absorption bands in the IR spectrum serve as a fingerprint for this compound, allowing for its identification and characterization.
X-ray Crystallography for Definitive Structural Determination
While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the most definitive determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For complex indole derivatives, X-ray crystallography has been instrumental in confirming their structures and stereochemistry. For example, the crystal structures of other substituted indoles have been determined, providing valuable insights into their conformational preferences. nih.gov
Advanced Spectroscopic Techniques for Investigating Indole Interactions
Beyond basic structural characterization, advanced spectroscopic techniques can be employed to investigate the interactions of this compound with other molecules or its behavior in different environments.
Fluorescence spectroscopy is one such technique. Indole and its derivatives are often fluorescent, and their fluorescence properties can be sensitive to their local environment. Changes in the fluorescence emission spectrum (e.g., shifts in wavelength or changes in intensity) can provide information about binding interactions, solvent effects, and conformational changes. For instance, the fluorescence of poly(2-ethyl-3-methylindole) has been studied, demonstrating the potential of this technique to probe the properties of indole-containing polymers. researchgate.net
Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with spectroscopic data to provide a deeper understanding of the electronic structure and properties of this compound. DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR spectra), and electronic transitions, which can then be compared with experimental data to validate the proposed structure and provide further insights into its chemical behavior.
UV-Visible Spectroscopy in Electronic Structure Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the electronic transitions within molecules like 2,3-disubstituted indoles. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions provide direct insight into the molecule's conjugated π-electron system.
For indole derivatives, the UV-Vis spectra are characterized by distinct absorption bands. In the case of poly(2-ethyl-3-methylindole), the polymer derived from the title compound, the electronic spectrum in solution exhibits a primary absorption maximum at approximately 269 nm. researchgate.netnih.gov This absorption is characteristic of the indole moiety within the polymer chain. researchgate.net Studies on other 2,3-disubstituted indoles, such as 2,3-distyryl indoles, show multiple absorption bands, indicating complex electronic structures influenced by the specific substituents attached to the indole core. nih.govnih.gov The nature and position of these substituents can cause shifts in the absorption maxima, providing a means to tune the electronic properties of the molecule. nih.gov
| Compound | Solvent/State | Absorption Maximum (λmax) | Reference |
|---|---|---|---|
| Poly(2-ethyl-3-methylindole) (2E3MPIn) | DMSO | 269 nm | researchgate.netnih.gov |
| Substituted 2,3-distyryl indoles | Various | Multiple bands, structurally dependent | nih.govnih.gov |
| Hetarylazo Indole Dyes | Various | 350-550 nm | dergipark.org.tr |
Photoluminescence Spectroscopy of Polyindole Materials
Photoluminescence (PL) spectroscopy is employed to study the light-emitting properties of materials. Following excitation by photon absorption, a molecule can relax to a lower energy state by emitting a photon. Polyindoles are recognized for their photoluminescent properties, which arise from their conjugated structure. nih.gov These characteristics make them suitable for applications in optoelectronic devices. nih.gov
The polymer of this compound, poly(2-ethyl-3-methylindole) or 2E3MPIn, exhibits notable photoluminescent behavior. When excited, it shows a significant increase in luminescence intensity and a bathochromic (red) shift of 16 nm in its emission spectrum compared to its precursor polymer. researchgate.netacs.org Research on thin films of a closely related new polyindole derivative reports a fluorescence peak centered around 520 nm. nih.gov This represents a considerable bathochromic shift relative to other polyindole derivatives, which typically luminesce in the 430–470 nm range. nih.gov The formation of the indole fragment within the polymer chain is credited with enhancing the emission intensity. nih.gov The properties of polyindole derivatives, such as photoluminescence, can be tuned through the selection of different substituents on the indole ring. rsc.org
| Material | Excitation Wavelength (nm) | Emission Maximum (λem) | Key Finding | Reference |
|---|---|---|---|---|
| Poly(2-ethyl-3-methylindole) (2E3MPIn) | 440 nm | Bathochromic shift of 16 nm vs. precursor | Increased luminescence intensity | researchgate.net |
| New Polyindole Derivative (MPIn) | Not specified | ~520 nm | Bathochromic shift vs. typical polyindoles | nih.gov |
| General Polyindole Derivatives | Not specified | 430-470 nm | General emission range for comparison | nih.gov |
| Poly(silyl indole)s | Not specified | Blue-violet emission | Fluorescent in solution and solid state | rsc.org |
Computational Approaches to Spectroscopic Data Interpretation and Prediction
Computational quantum chemistry provides powerful tools for interpreting and predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model molecular structures and electronic behavior. goldncloudpublications.comtsijournals.com The structure of poly(2-ethyl-3-methylindole) has been confirmed by such quantum-chemical calculations. researchgate.netacs.org
DFT is used to optimize the ground-state geometry of the molecule, while TD-DFT is employed to calculate the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) of electronic transitions. tsijournals.comaip.orgtandfonline.com These theoretical calculations allow for a direct comparison with experimental UV-Vis spectra, aiding in the assignment of absorption bands to specific electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). goldncloudpublications.comtandfonline.com
For various indole derivatives, researchers have successfully used TD-DFT calculations to:
Predict UV-Vis Spectra : Theoretical spectra generated using TD-DFT often show good agreement with experimental data. goldncloudpublications.comnih.gov
Analyze Solvent Effects : By incorporating solvent models like the Polarizable Continuum Model (PCM), it is possible to simulate how different solvents affect the electronic spectra. goldncloudpublications.comtsijournals.com
Investigate Electronic Transitions : Analysis of the molecular orbitals involved in a transition (e.g., HOMO→LUMO) provides a deeper understanding of the nature of the excitation, such as π→π* transitions common in conjugated systems. goldncloudpublications.com
Elucidate Structure-Property Relationships : Computational studies can systematically probe how different substituents on the indole ring influence its electronic and optical properties, guiding the design of new materials. nih.govnih.gov
| Method | Basis Set Example | Application | Typical Output | Reference |
|---|---|---|---|---|
| DFT (e.g., B3LYP) | 6-311++G(d,p) | Ground-state geometry optimization | Optimized coordinates, HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) | tsijournals.comtandfonline.com |
| TD-DFT | 6-311++G(d,p) | Calculation of excited states | Absorption wavelengths (λmax), oscillator strengths (f), vertical excitation energies | goldncloudpublications.comtsijournals.comnih.gov |
| PCM (Polarizable Continuum Model) | N/A (used with DFT/TD-DFT) | Simulating solvent effects | Solvated-state energies and spectra | goldncloudpublications.comtandfonline.com |
Biological Activity and Pharmacological Research of 2 Ethyl 3 Methyl 1h Indole Derivatives
General Biological Activities of Indole (B1671886) Derivatives
The versatility of the indole scaffold allows for chemical modifications that lead to compounds with diverse biological activities. Research has demonstrated that substituted indoles, including those with ethyl and methyl groups, possess notable pharmacological properties. These activities stem from the ability of the indole ring to interact with a multitude of biological targets, such as enzymes and receptors, thereby modulating their function and influencing physiological and pathological pathways.
Derivatives of 2-ethyl-3-methyl-1H-indole have been identified as possessing significant anticancer and cytotoxic properties. The core indole structure is a key pharmacophore in the development of new antineoplastic agents. mdpi.com Studies have shown that specific derivatives exhibit strong cytotoxicity against various human cancer cell lines.
For instance, one study highlighted the anticancer potential of polysubstituted indoles, including derivatives of this compound, which were found to inhibit cancer cell proliferation. The mechanism for this activity was linked to the induction of oxidative stress, ultimately leading to cell death. Another related compound, this compound-7-carboxylic acid, has also been noted for its potential in anticancer research. Research into novel benzo[g]indole derivatives, which are structurally related, has also shown significant cytotoxicity against leukemia, melanoma, renal, and breast cancer cell lines, with some compounds active at nanomolar concentrations. mdpi.combohrium.com
| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| This compound | Breast, Lung | Strong cytotoxicity | |
| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles | Leukemia, Melanoma, Renal, Breast | Significant cytotoxicity | mdpi.combohrium.com |
The indole framework is a common feature in compounds with potent antimicrobial activity. Derivatives of this compound have demonstrated efficacy against a range of microbial pathogens.
Research has shown that this compound can significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. Further studies on related structures, such as N-methylsulfonyl-indole derivatives, have identified compounds with selective antibacterial activity against Gram-negative bacteria like Salmonella enterica and E. coli. nih.gov In the realm of antiviral research, indole derivatives have been investigated for their ability to inhibit key viral enzymes. For example, derivatives related to this compound-7-carboxylic acid are known to inhibit HIV integrase, an enzyme crucial for viral replication.
| Derivative | Target Organism(s) | Activity | Reference(s) |
| This compound | Gram-positive & Gram-negative bacteria | Growth inhibition | |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | Methicillin-resistant S. aureus (MRSA) | MIC of 0.98 μg/mL | nih.gov |
| N-methylsulfonyl-indole derivatives (4b, 4e, 5d) | Salmonella enterica, E. coli | Selective antibacterial activity | nih.gov |
| Indole derivatives | HIV | Integrase inhibition |
MIC: Minimum Inhibitory Concentration
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key mediators of this process. nih.gov Indole derivatives, famously including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known for their anti-inflammatory effects. nih.govnih.gov
Recent research has focused on developing novel indole derivatives as selective COX-2 inhibitors to achieve anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. ajchem-a.commdpi.comresearchgate.net Studies on new 3-ethyl-1H-indole derivatives incorporating an imidazolidinone pharmacophore showed significant anti-inflammatory activity in an egg-white-induced paw edema model in rats. ajchem-a.comresearchgate.net One compound in particular, IIb, demonstrated the highest efficacy with a prolonged reduction in paw edema. ajchem-a.comresearchgate.net Furthermore, a series of 2-methyl-1H-indol-3-ethylsulfamoylphenylacrylamides showed potent anti-inflammatory activity by inhibiting the release of inflammatory mediators and reducing acute inflammation in animal models. nih.gov
| Derivative Class | Model | Key Findings | Reference(s) |
| 3-Ethyl-1H-indole derivatives | Egg-white-induced paw edema (rat) | Significant reduction in inflammation | ajchem-a.comresearchgate.net |
| Indole-3-ethylsulfamoylphenylacrylamides | Carrageenan-induced paw edema (rat) | Reduction of acute inflammation | nih.gov |
| N-methylsulfonyl-indole derivatives (4d, 4e, 5b, 5d) | In vitro assays | High anti-inflammatory activity | nih.gov |
Beyond the aforementioned activities, derivatives of this compound interact with a variety of other pharmacological targets. The indole structure serves as a versatile scaffold for modulating enzymes and receptors involved in numerous physiological processes.
A significant area of research has been the development of indole derivatives as allosteric modulators of the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor (GPCR) involved in pain, appetite, and drug addiction. nih.govnih.gov Specific 3-ethyl-1H-indole-2-carboxamides have been identified as potent allosteric modulators that can fine-tune the receptor's function. nih.govnih.govacs.orgacs.org In the field of enzyme inhibition, indole derivatives have shown activity against various targets. As mentioned, derivatives can inhibit HIV integrase. Other research has explored indole-based compounds as inhibitors of aromatase, an enzyme involved in estrogen synthesis and a target for breast cancer therapy. tandfonline.com Additionally, certain indole-3-ethylsulfamoylphenylacrylamides are potent inhibitors of histone deacetylase (HDAC), an enzyme class linked to inflammation and cancer. nih.gov
Mechanisms of Biological Action at the Molecular Level
The diverse pharmacological effects of this compound derivatives are a direct result of their interactions at the molecular level. These compounds can bind to and modulate the activity of specific biological macromolecules, primarily receptors and enzymes, thereby initiating a cascade of cellular events. tandfonline.com The specific substitutions on the indole ring dictate the binding affinity and selectivity for these molecular targets.
Cannabinoid Receptor 1 (CB1) Modulation:
A notable class of derivatives, specifically 5-chloro-3-ethyl-1H-indole-2-carboxamides, have been extensively studied as allosteric modulators of the CB1 receptor. nih.gov Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the receptor that alters the binding and/or efficacy of the endogenous ligands. nih.gov
Compounds such as Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) have been shown to act as positive allosteric modulators of agonist binding, meaning they enhance the binding of CB1 receptor agonists like [3H]CP55,940. nih.gov However, paradoxically, these same compounds behave as antagonists of receptor function, reducing the maximum effect of CB1 agonists in functional assays. nih.gov This biased signaling, where a ligand can selectively modulate certain downstream pathways over others, represents a novel approach for therapeutic intervention. nih.gov Structure-activity relationship (SAR) studies have revealed that the alkyl group at the C3 position is crucial for these allosteric effects. acs.orgacs.org
| Compound Name | Receptor Target | Mechanism of Action | Key Finding | Reference(s) |
| Org27569 | CB1 Receptor | Positive Allosteric Modulator (Binding) / Antagonist (Function) | Enhances agonist binding but reduces agonist efficacy | nih.gov |
| ICAM-b | CB1 Receptor | Negative Modulator (G-protein coupling) / Inducer (ERK signaling) | Demonstrates biased signaling via β-arrestin | nih.gov |
Cyclooxygenase-2 (COX-2) Inhibition:
The anti-inflammatory activity of certain indole derivatives is achieved through the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is inducible and is a primary mediator of inflammation and pain. ajchem-a.commdpi.comresearchgate.net Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with improved safety profiles. ajchem-a.commdpi.comresearchgate.net
Molecular docking studies with newly synthesized 3-ethyl-1H-indole derivatives containing an imidazolidinone ring predicted strong binding affinities for the COX-2 enzyme, with binding scores significantly higher than the reference drug meloxicam (B1676189). ajchem-a.comresearchgate.net Docking of other indole derivatives into the COX-2 active site has shown that they can form key hydrogen bonds with amino acid residues like Tyr355 and Arg120, similar to established inhibitors, which explains their inhibitory mechanism. nih.govmdpi.com This selective inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. nih.gov
Enzyme Inhibition Pathways
Derivatives of this compound have demonstrated the ability to interact with and modulate the activity of various enzymes, a key mechanism underlying their pharmacological effects.
One area of significant interest is their role as kinase inhibitors . Kinases are crucial enzymes that regulate a wide array of cellular processes, and their dysregulation is often implicated in diseases like cancer. Indole derivatives have been shown to inhibit certain kinases involved in the proliferation of cancer cells. Another important target is aromatase (CYP19) , an enzyme critical for the biosynthesis of estrogens. A study focused on 2- and 3-[(aryl)(azolyl)methyl]indoles identified a potent and selective aromatase inhibitor, 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole (28g), with an IC50 value of 0.025 µM. tandfonline.com This highlights the potential of these derivatives in the context of hormone-dependent cancers.
Furthermore, indole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammation. Molecular docking studies predicted strong binding affinities of new 3-ethyl-1H-indole derivatives to the COX-2 enzyme, with binding scores significantly higher than the reference drug meloxicam. ajchem-a.comajchem-a.com This suggests their potential as anti-inflammatory agents with potentially improved gastrointestinal safety profiles.
Some indole derivatives also exhibit inhibitory activity against enzymes relevant to neurodegenerative diseases. For instance, certain derivatives have shown dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes involved in the breakdown of the neurotransmitter acetylcholine. jchr.org Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
Additionally, indole-based compounds have been explored as inhibitors of enzymes crucial for viral replication, such as HIV integrase . The ability of the indole ring to bind to various receptors and enzymes makes it a versatile scaffold for designing targeted enzyme inhibitors.
Table 1: Enzyme Inhibition by this compound Derivatives
| Derivative/Class | Target Enzyme | IC50 Value | Therapeutic Area |
|---|---|---|---|
| 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole (28g) | Aromatase (CYP19) | 0.025 µM | Cancer |
| Indole-based chalcones | Tubulin Polymerization | 0.81 µM | Cancer |
| Thiazolidinone-based indole derivatives | α-amylase | 1.80 ± 0.70 µM | Diabetes |
| Thiazolidinone-based indole derivatives | α-glucosidase | 2.70 ± 0.70 µM | Diabetes |
| 3-substituted 2-methyl indole analogs | Acetylcholinesterase (AChE) | 0.55 µM | Alzheimer's Disease |
| 3-substituted 2-methyl indole analogs | Glutathione S-transferase (GST) | 1.58 µM | Alzheimer's Disease |
Induction of Cellular Processes (e.g., Apoptosis)
A significant aspect of the anticancer potential of this compound derivatives lies in their ability to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells.
Research has shown that polysubstituted indoles can inhibit cancer cell proliferation through mechanisms that include both apoptosis and cell cycle arrest. For example, certain indole derivatives have been observed to induce apoptosis in breast cancer (MCF-7) cells. Specifically, one study highlighted that a novel indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), demonstrated protective effects against cisplatin-induced organ damage, with its mechanism of action predicted to be through the inhibition of reactive oxygen species (ROS) and inflammation, processes closely linked to apoptosis. researchgate.net
Furthermore, a series of novel [(3-indolylmethylene)hydrazono]indolin-2-ones were designed as pro-apoptotic agents. In this series, the N-propylindole derivative 6n was particularly effective against MCF-7 breast cancer cells, with an IC50 value of 1.04 µM. Mechanistic studies revealed that this compound caused a significant increase in both early and late apoptosis, with a 19-fold increase observed in the Annexin-V-FTIC assay, and induced cell cycle arrest in the G2/M phase. tandfonline.com
The induction of apoptosis by these compounds is often mediated through the modulation of key regulatory proteins. For instance, some indole derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. tandfonline.com This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway.
Table 2: Apoptotic Activity of this compound Derivatives
| Derivative | Cell Line | IC50 Value | Key Apoptotic Mechanism |
|---|---|---|---|
| Polysubstituted indoles | Breast Cancer (MCF-7) | 15 µM | Induction of apoptosis |
| [(3-indolylmethylene)hydrazono]indolin-2-one (6n) | Breast Cancer (MCF-7) | 1.04 µM | G2/M phase arrest, 19-fold increase in apoptosis |
| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole (3c) | Leukemia (MOLT-4) | - | Significant cytotoxicity |
| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole (3c) | Melanoma (SK-MEL-5) | - | Significant cytotoxicity |
| 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole (3c) | Breast Cancer (HS 578T) | - | Significant cytotoxicity |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Response
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features required for potent and selective activity.
In the development of CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, it was found that the potency was enhanced by specific substitutions. nih.gov For instance, a diethylamino group at the 4-position of the phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position were all found to increase activity. nih.gov The most potent compound identified in this study had an IC50 value of 79 nM. nih.gov
Similarly, in the design of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies on a bisindole scaffold revealed the importance of shape, contact surface area, and molecular properties. nih.govacs.org These studies led to the development of an inhibitor with a 0.6 µM binding affinity and a 0.2 µM EC50 against both cell-cell fusion and live virus replication. nih.govacs.org
For aromatase inhibitors, SAR studies of 2- and 3-(a-azolylbenzyl)indoles indicated that a 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole was a highly potent and selective inhibitor. tandfonline.com This highlights the importance of the substitution pattern on both the indole and the phenyl rings for achieving high potency.
Furthermore, in a series of (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives, SAR analysis revealed that N-unsubstituted indole analogues generally exhibited higher antiproliferative activity compared to their N-substituted counterparts, indicating that a hydrogen atom on the indole nitrogen is crucial for activity. nih.gov The position of a methoxy (B1213986) group on the indole ring was also found to be a critical determinant of biological activity. nih.gov
These SAR studies are crucial for the rational design of new, more potent, and selective this compound derivatives for various therapeutic targets. ontosight.ai
Molecular Docking and In Silico Screening in Drug Discovery
Molecular docking and other in silico screening methods are powerful computational tools used in drug discovery to predict the binding orientation and affinity of a ligand to a target protein. These methods have been extensively applied in the study of this compound derivatives to understand their mechanism of action and to guide the design of new compounds.
In the development of selective COX-2 inhibitors, molecular docking studies were used to predict the binding affinities of new 3-ethyl-1H-indole derivatives. ajchem-a.comajchem-a.com The results showed strong binding affinities, with docking scores ranging from -11.35 to -10.40 kcal/mol, which were significantly better than the reference drug meloxicam (-6.89 kcal/mol). ajchem-a.comajchem-a.com These in silico predictions were instrumental in identifying promising candidates for further experimental evaluation.
Similarly, molecular docking has been used to study the interaction of indole derivatives with other protein targets. For instance, docking studies have been performed to understand the binding of indole derivatives to the active sites of enzymes like SARS-CoV-2 3CLpro, providing insights into their potential as antiviral agents. nih.gov
In the context of anticancer drug discovery, molecular docking has been employed to elucidate the binding modes of indole derivatives to their target proteins, such as tubulin or various kinases. nih.govnih.gov These studies help to rationalize the observed biological activities and to design new derivatives with improved binding and inhibitory potency.
The use of in silico methods like molecular docking not only accelerates the drug discovery process by prioritizing compounds for synthesis and testing but also provides a deeper understanding of the molecular interactions that govern the biological activity of this compound derivatives. researchgate.net
In vivo Preclinical Evaluation of Indole Derivatives
Following promising in vitro and in silico results, the preclinical evaluation of this compound derivatives in in vivo models is a critical step to assess their efficacy and pharmacological properties in a living organism.
A study evaluating new 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors used an egg-white-induced paw edema model in rats to assess their anti-inflammatory activity. ajchem-a.comajchem-a.com The synthesized compounds demonstrated a significant reduction in inflammation compared to the standard drug ibuprofen, with one compound showing particularly high efficacy and a prolonged reduction in paw edema. ajchem-a.comajchem-a.com
In the context of anticonvulsant activity, a range of indole derivatives were screened in vivo against pentylenetetrazole-induced convulsions in mice. jchr.org The majority of the tested compounds exhibited anticonvulsant activity, with some derivatives showing potency comparable to the standard drug phenobarbitone sodium. jchr.org Another study investigated an indole derivative for its effectiveness against kainate-induced status epilepticus and associated oxidative stress in a mouse model, demonstrating its neuroprotective potential. jchr.org
Furthermore, a novel indole derivative, MMINA, was investigated for its chemoprotective effects against cisplatin-induced organ damage in an in vivo model. researchgate.net The study found that MMINA could mitigate the toxic effects of cisplatin, suggesting its potential as an adjunctive therapy in cancer treatment.
The in vivo evaluation of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives by the National Cancer Institute revealed that these compounds were cytotoxic at a 10 µM concentration against a panel of human cancer cell lines, with some derivatives showing significant cytotoxicity and selectivity in five-dose screens. researchgate.netmdpi.com
These in vivo preclinical studies are essential for validating the therapeutic potential of this compound derivatives and for providing the necessary data to support their further development towards clinical applications. researchgate.net
Research Applications and Future Directions
2-Ethyl-3-methyl-1H-indole and Polyindole Materials Research
Polyindoles, a class of conducting polymers, have garnered significant interest for their unique electronic and optical properties. nih.govijacskros.com The monomer this compound serves as a building block for a novel polyindole, poly(2-ethyl-3-methylindole) or 2E3MPIn, which has been synthesized and characterized for its potential in advanced material applications. scilit.comresearchgate.net A key synthesis method involves the intramolecular acid-catalyzed cyclization of a precursor polymer, poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] (PClPA), in polyphosphoric acid to yield poly(this compound) with a unique 1,5-linkage of the monomer units. scilit.comresearchgate.net
Poly(2-ethyl-3-methylindole) (2E3MPIn) exhibits promising properties as a functional polymer, including electroactivity, photoconductivity, and photoluminescence. researchgate.net Studies show that thin films of 2E3MPIn are photoconductive, with their electrical conductivity increasing upon exposure to ultraviolet (UV) radiation. nih.govresearchgate.net The dark current of these films is on the order of 1 nA, but under UV light, the photocurrent increases by as much as three orders of magnitude. nih.gov This significant change highlights its potential for use in optoelectronic devices.
The polymer also demonstrates notable photoluminescence. researchgate.net Compared to its precursor, the emission spectrum of 2E3MPIn shows a bathochromic (red) shift and a significant increase in luminescence intensity. researchgate.net Its electronic absorption spectrum features a maximum at 269 nm, which is characteristic of the polyindole series, and its fluorescence emission peaks are centered around 520 nm. nih.govnih.gov These optoelectronic characteristics, combined with good thermal stability, make 2E3MPIn a candidate for applications in organic electronics, such as in the transport layer of phototransistors. nih.govresearchgate.net
| Property | Finding | Reference |
|---|---|---|
| Synthesis Method | Intramolecular acid-catalyzed cyclization of poly[2-(2-chloro-1-methylbut-2-en-1-yl)aniline] | scilit.comresearchgate.net |
| Photoconductivity | Electrical conductivity increases by a factor of 2 to 3 orders of magnitude under UV irradiation. | nih.govresearchgate.net |
| Electroactivity | The polymer possesses good electroactivity based on cyclic voltammetry studies. | researchgate.net |
| Absorption Maximum (λmax) | 269 nm | nih.govnih.gov |
| Fluorescence Emission | Centered around 520 nm | nih.govnih.gov |
The unique structural and electronic properties of poly(2-ethyl-3-methylindole) also make it a suitable material for sensing applications. Research has demonstrated its use as a sensitive material in resistive moisture sensors. researchgate.net When tested, 2E3MPIn exhibited a higher response to changes in ambient humidity compared to its non-cyclized precursor polymer, PClPA. researchgate.net This enhanced sensitivity suggests that the specific indole-based polymer structure is advantageous for creating effective humidity sensing devices. The fine porous, "sponge-like" structure observed in samples of the material may contribute to its sensing capabilities by providing a large surface area for interaction with water molecules. researchgate.net
Indole (B1671886) Scaffold in Natural Product Chemistry and Drug Development
The indole ring is a cornerstone of natural product chemistry and a highly valued scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net It is present in a vast array of natural products, particularly alkaloids, and serves as the core structure for numerous pharmaceutical agents. nih.govnih.gov The versatility of the indole nucleus allows it to interact with a wide range of biological targets, making it a frequent choice for the design of new therapeutic compounds. nih.govaip.org
The biochemical precursor for virtually all indole alkaloids is the amino acid L-tryptophan. wikipedia.orgnih.govegpat.com The biosynthesis process is a multi-step, enzyme-catalyzed pathway where tryptophan is converted into more complex products. youtube.com A common initial step is the decarboxylation of tryptophan to form tryptamine (B22526). wikipedia.orgyoutube.com In the formation of complex monoterpenoid indole alkaloids, tryptamine is condensed with secologanin (B1681713) to produce strictosidine, a universal intermediate from which a vast diversity of alkaloids are derived. wikipedia.orgyoutube.com
Inspired by these natural pathways, chemists have developed biomimetic synthesis strategies to construct complex indole alkaloids in the laboratory. nih.gov These approaches aim to replicate the efficiency and elegance of nature's methods. For instance, reactions that mimic the Mannich reaction, a key step in biosynthesis, are used to rapidly assemble the core structures of these alkaloids from simple precursors. wikipedia.orgnih.gov Researchers have also employed iron-catalyzed oxidative coupling reactions to biomimetically synthesize certain indole alkaloids, demonstrating how laboratory methods can parallel biological processes. nih.gov Such biomimetic routes are crucial for producing these complex molecules, which can be difficult to obtain from natural sources, and for creating analogues with potentially improved properties. researchgate.netresearchgate.netrsc.org
The indole scaffold is a prolific source of lead compounds in drug discovery, with applications spanning oncology, infectious diseases, and inflammation. nih.govmdpi.comnih.gov Its structural versatility allows for modification at multiple positions, enabling chemists to fine-tune the biological activity of indole derivatives to target specific enzymes or receptors. nih.govnih.gov
In oncology, indole derivatives are particularly prominent. aip.orgeurekaselect.com The vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine (B1662923), are classic examples of indole-containing natural products used as anticancer agents that function by inhibiting tubulin polymerization, a process essential for cell division. nih.govmdpi.com Modern drug design continues to leverage the indole core to create targeted therapies. For example, sunitinib (B231) is a synthetic indole derivative that acts as a kinase inhibitor and is used in cancer treatment. nih.gov Researchers are actively designing novel indole-based molecules that target various pathways involved in cancer progression, including tubulin dynamics, histone deacetylases (HDACs), and protein kinases. nih.govmdpi.com The ability to synthesize and test a wide range of substituted indoles allows for the identification of compounds with high potency and selectivity against cancer cells. mdpi.com
| Compound/Class | Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|
| Vinblastine / Vincristine | Tubulin polymerization inhibitor | Anticancer | nih.govmdpi.com |
| Sunitinib | Tyrosine kinase inhibitor | Anticancer (Renal Cell Carcinoma) | nih.gov |
| Indomethacin | Cyclooxygenase (COX) enzyme inhibitor | Anti-inflammatory (NSAID) | nih.gov |
| Compound 11 (Indole-furanone derivative) | Tubulin polymerization inhibitor (EC50 = 0.6 µM against U-937 cells) | Anticancer (Preclinical) | mdpi.com |
| Compound 20 (Indole-chalcone glycohybrid) | Antiproliferative (IC50 = 1.05 µM against MCF-7 cells) | Anticancer (Preclinical) | mdpi.com |
Emerging Trends in Indole Chemistry Research
Research in indole chemistry is continually evolving, driven by the need for more efficient, selective, and sustainable synthetic methods. tandfonline.comnih.gov A major emerging trend is the direct C-H functionalization of the indole ring. nih.gov This strategy avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. While functionalization at the C2 and C3 positions is well-established, recent breakthroughs have focused on the more challenging selective functionalization of the benzene (B151609) core at the C4, C5, C6, and C7 positions. nih.govbioengineer.orgrsc.org New catalytic systems, including those based on copper and palladium, are enabling chemists to install various functional groups at these previously hard-to-access sites. nih.govbioengineer.org
Another significant trend is the adoption of green chemistry principles. tandfonline.com This includes the development of syntheses that use environmentally benign solvents like water, employ microwave irradiation to accelerate reactions, or proceed under catalyst-free conditions. tandfonline.comnih.govopenmedicinalchemistryjournal.com These methods reduce waste and energy consumption, aligning chemical synthesis with sustainability goals. researchgate.net Furthermore, novel carbonylative strategies are being developed to synthesize and functionalize indoles, providing new pathways to valuable derivatives. beilstein-journals.org These cutting-edge approaches are expanding the synthetic toolkit available to chemists, promising to accelerate the discovery of new indole-based materials and pharmaceuticals. bioengineer.orgresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Indole Design
Machine learning models, particularly deep learning, are being employed for the de novo design of indole-based compounds with specific therapeutic properties. nih.govharvard.edu Generative models can explore vast chemical space to propose novel structures, such as indole-based Schiff base derivatives designed as α-glucosidase inhibitors, by optimizing for electronic distribution, lipophilicity, and binding affinity within an enzyme's active site. mdpi.com Computational studies are used to predict the interactions between these designed compounds and their biological targets, helping to prioritize candidates for synthesis and testing. espublisher.com
| AI/ML Application | Description | Relevance to Indole Design | Reference |
|---|---|---|---|
| De Novo Molecular Design | Utilizes generative models (e.g., VAEs, GANs) to create novel molecular structures with desired properties. | Generates new indole derivatives optimized for specific biological targets or material properties. | harvard.edu |
| Property Prediction | Employs ML models to predict physicochemical properties, bioactivity (e.g., IC50 values), and ADMET profiles. | Screens virtual indole libraries to identify candidates with high potential for success, reducing experimental costs. | mdpi.comespublisher.com |
| Computer-Aided Synthesis Planning (CASP) | AI-driven software that proposes retrosynthetic routes for a target molecule. | Accelerates the synthesis of complex indole targets by suggesting efficient, high-yield reaction pathways. | acs.orgbeilstein-journals.org |
| Reaction Outcome & Condition Prediction | Predicts the likely products and optimal conditions (catalyst, solvent, temperature) for a given reaction. | Improves the success rate of synthesizing and functionalizing indole scaffolds by avoiding failed reactions. | biopharmatrend.combeilstein-journals.org |
Advanced Catalyst Design for Selective Indole Transformations
The functionalization of the indole core is central to creating diverse derivatives. A significant challenge has been achieving site selectivity—the ability to modify a specific atom in the ring while leaving others untouched. acs.orgresearchgate.net Modern catalyst design has made tremendous strides in overcoming this, enabling precise modifications at nearly every position of the indole nucleus.
Transition-metal catalysis has been a particularly fruitful area of research. rsc.org Catalysts based on rhodium, ruthenium, palladium, and iridium have been developed for the selective C-H functionalization of indoles. acs.orgacs.orgmdpi.com This strategy allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For instance, rhodium(II) catalysts can achieve enantioselective C-H functionalization at the C3 position. acs.org The development of specific directing groups, which can be temporarily attached to the indole's nitrogen or C3-position, has enabled unprecedented control, guiding catalysts to functionalize the more challenging C4, C5, C6, and C7 positions on the benzene portion of the ring. researchgate.netacs.orgnih.govrsc.org
Recent innovations include:
Copper-catalyzed C5-alkylation , which uses a relatively inexpensive copper catalyst to selectively introduce alkyl groups at the C5 position, a site that is traditionally difficult to access due to its low reactivity. news-medical.net
Manganese-containing artificial mini-enzymes that selectively oxidize the C3 position of the indole ring to form 3-oxindole derivatives, demonstrating remarkable selectivity and efficiency. acs.org
Palladium-catalyzed carbonylative reactions that introduce carbonyl groups (like ketones and amides) at the C2 or C3 positions, providing valuable synthetic handles for further elaboration. beilstein-journals.orgnih.gov
These advanced catalysts provide chemists with a versatile toolkit to selectively tailor the structure of indole compounds, paving the way for the synthesis of derivatives with precisely controlled architectures.
| Catalyst/System | Transformation Type | Position of Selectivity | Key Features | Reference |
|---|---|---|---|---|
| Rhodium(II) Complexes (e.g., Rh₂(S-NTTL)₄) | Enantioselective C-H Functionalization | C3 | Reacts with diazo compounds to form α-indolylacetates with high yield and enantioselectivity. | acs.org |
| Palladium/Copper Catalysts with Directing Groups | C-H Arylation | C4, C5, C6, C7 | Directing groups (e.g., N-P(O)tBu₂, C3-pivaloyl) enable functionalization of the typically unreactive benzene ring. | acs.orgnih.gov |
| Ruthenium Catalysts | C-H Activation / Annulation | C2, C3 | Enables the construction of substituted indoles and fused-ring systems via annulation with alkynes or diazo compounds. | mdpi.com |
| Copper/Silver Salts | C-H Alkylation | C5 | Provides a cost-effective method for direct C5 functionalization using carbenes from α-diazomalonates. | news-medical.net |
| Manganese-MC6*a (Artificial Mini-Enzyme) | Oxidation | C3 | Selectively oxidizes indole to 3-oxindole derivatives with incorporation of a solvent molecule at C2. | acs.org |
| Palladium Catalysts (e.g., Pd(OAc)₂) | Carbonylation | C3 | Directly introduces keto or amide functionalities using CO and various coupling partners. | beilstein-journals.orgnih.gov |
Exploration of Underexplored Reactivity and Novel Rearrangements
Beyond conventional electrophilic substitution, researchers are uncovering fundamentally new ways in which the indole nucleus can react, opening doors to previously inaccessible molecular architectures. iupac.org This exploration involves pushing the electronic boundaries of the indole ring and discovering novel molecular rearrangements.
One exciting frontier is dearomative annulation , where the aromaticity of the indole ring is temporarily broken to participate in cycloaddition reactions. acs.org Visible-light-induced photocatalysis has emerged as a powerful tool to achieve these transformations, allowing for the stereoselective formation of complex fused and spiro-indoline scaffolds from simple indole precursors. acs.org
Another innovative strategy is inducing umpolung reactivity , which involves reversing the intrinsic electronic nature of a functional group. nih.gov The C3 position of indole is naturally electron-rich and nucleophilic. youtube.com However, through gold catalysis, it is possible to generate an intermediate that behaves as an electrophilic indole equivalent. nih.gov This "reactivity reversal" allows the C3 position to react with nucleophiles, providing a complementary approach to traditional indole functionalization.
Chemists are also discovering and exploiting novel rearrangement reactions. For example, treatment of specific 3-hydroxy-4-indolyl piperidines with diethylaminosulfur trifluoride (DAST) leads to an unexpected rearrangement, furnishing a 4-fluoro-3-indolyl product through a spirocyclic indole intermediate. acs.org In other cases, the indole ring itself can be opened. The reaction of indoles with primary aminobenzaldehydes can lead to a facile ring-opening to form synthetically useful quinolines, a divergent outcome compared to the annulation that occurs with secondary aminobenzaldehydes. rsc.org These discoveries highlight that the reactivity of the indole nucleus is far from fully understood and that new, synthetically powerful transformations await discovery. nih.govscilit.com
| Reaction Type | Key Conditions/Reagents | Description | Resulting Structure | Reference |
|---|---|---|---|---|
| Visible-Light-Induced Dearomative Annulation | Photocatalyst, Visible Light | The C2-C3 π-bond of the indole participates in cycloadditions, temporarily breaking aromaticity. | Polycyclic fused or spiro-indolines with multiple stereocenters. | acs.org |
| Umpolung Reactivity | Gold Catalysis, Azidoalkynes | Reverses the normal nucleophilic character of the C3 position, making it electrophilic. | C3-functionalized indoles via reaction with various nucleophiles. | nih.gov |
| DAST-Mediated Rearrangement | Diethylaminosulfur trifluoride (DAST) | Involves neighboring group participation of the indole nucleus via a spirocyclic intermediate. | Rearranged fluoro-indolyl piperidines. | acs.org |
| Indole Ring-Opening | Acid, Primary Aminobenzaldehydes | The indole heterocyclic ring is opened and rearranged. | Quinolines. | rsc.org |
| Nucleophilic Addition | Electron-withdrawing group on indole (e.g., -NO₂), Nucleophile | The electron-withdrawing group activates the indole C2-C3 double bond for attack by nucleophiles. | Dihydroindole products (indolines). | iupac.orgresearchgate.net |
Conclusion
Summary of Key Research Advancements in 2-Ethyl-3-methyl-1H-indole Chemistry
The study of this compound, a substituted indole (B1671886) derivative, has yielded significant advancements, establishing it as a versatile compound in both synthetic and applied chemistry. Research has solidified its role as a crucial building block for creating more complex heterocyclic structures and indole derivatives.
Key progress has been made in its synthesis, with the Fischer indole synthesis being a foundational method. rsc.org This involves the acid-catalyzed cyclization of phenylhydrazones, often derived from ketones, to form the indole framework. Modern adaptations have improved this classic method, such as the use of microwave assistance to shorten reaction times and solvent-free conditions to reduce byproducts. Beyond the Fischer synthesis, alternative strategies like the formylation-cyclization of substituted anilines and the Vilsmeier-Haack formylation of indole precursors have been developed to achieve regioselectivity and optimize yields.
A significant area of advancement is in the field of materials science, highlighted by the successful synthesis of poly(2-ethyl-3-methylindole). researchgate.netacs.org This polymer, created through the intramolecular acid-catalyzed cyclization of a polyaniline derivative, exhibits unique physicochemical properties, including good thermal stability, electroactivity, and photoconductivity. acs.orgresearchgate.net The polymer's porous, sponge-like structure and its heightened response to humidity changes compared to its precursor make it a promising material for applications such as resistive moisture sensors. acs.org
In medicinal chemistry, this compound and its derivatives have demonstrated a wide range of biological activities. rsc.orgtandfonline.com Studies have indicated notable antimicrobial, antiviral, and anticancer properties. Derivatives have been investigated as potential anticancer agents that can induce apoptosis and arrest the cell cycle in cancer cells. The indole ring's ability to interact with various biological receptors and enzymes is central to its therapeutic potential. ontosight.ai
Persistent Challenges and Opportunities for Future Academic Exploration
Despite the progress, challenges in the chemistry of this compound remain, presenting opportunities for future research. In synthesis, achieving high regioselectivity continues to be a hurdle, as the electron-rich nature of the indole ring can lead to undesired side reactions. bhu.ac.in The compound's susceptibility to autoxidation, which forms 3-hydroperoxyindolenine intermediates, also poses a stability challenge that requires the use of stabilizing agents. Overcoming these synthetic obstacles to develop more efficient, scalable, and selective methods is a key area for future work.
The promising biological activities of its derivatives warrant more profound investigation. While initial studies have shown anticancer and antimicrobial potential, detailed mechanistic studies are needed to understand how these compounds interact with biological targets at a molecular level. nih.gov Such research could lead to the development of novel therapeutic agents with improved efficacy. Further exploration of the structure-activity relationship, particularly through comparative studies with its positional isomers like 3-ethyl-2-methyl-1H-indole, could provide crucial insights for designing more potent and selective drugs.
The field of materials science offers significant room for exploration. The unique properties of poly(2-ethyl-3-methylindole) open the door for creating a new class of functional polymers. researchgate.netacs.org Future research could focus on tailoring the polymer's properties by modifying its structure or creating copolymers. Investigating its application in other areas, such as organic electronics, sensors, and coatings, represents a major opportunity for academic and industrial research. researchgate.net The development of new synthetic pathways to produce polymers with different linkage patterns could also lead to materials with novel characteristics. researchgate.net
Q & A
Q. What are effective synthetic routes for preparing 2-ethyl-3-methyl-1H-indole derivatives?
Methodological Answer: A common approach involves coupling reactions under catalytic conditions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) can introduce functional groups to the indole core. A typical procedure includes:
- Dissolving the indole precursor (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in a PEG-400/DMF mixture.
- Adding CuI and alkyne derivatives (e.g., 3-ethynylanisole) and stirring for 12 hours.
- Extracting with ethyl acetate, drying over anhydrous Na₂SO₄, and purifying via column chromatography (70:30 ethyl acetate/hexane) to achieve ~42% yield .
Alternative routes may involve refluxing with sodium acetate in acetic acid for 3–5 hours to form crystalline intermediates .
Q. How can researchers optimize purification techniques for indole derivatives?
Methodological Answer:
- Column Chromatography : Use gradient elution (e.g., petroleum ether/ethyl acetate from 50:1 to 12:1) to separate closely related byproducts .
- Recrystallization : Employ solvent pairs like DMF/acetic acid to improve crystal purity .
- TLC Monitoring : Use silica gel plates with fluorescent indicators to track reaction progress and confirm compound homogeneity .
Q. What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts. For example, indole protons typically resonate at δ 6.5–8.5 ppm, while ethyl groups appear as triplets near δ 1.2–1.4 ppm .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm error between calculated and observed values .
- 19F NMR : Useful for fluorinated analogs, with shifts around δ -110 to -120 ppm .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
Methodological Answer:
- Data Collection : Use APEX2 for diffraction data acquisition (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : Apply SHELXL with least-squares minimization, adjusting thermal parameters (Uiso/Uani) and validating with R-factor convergence (<5%) .
- Visualization : Generate ORTEP diagrams (ORTEP-III) to analyze bond lengths/angles and detect disorder .
Q. What strategies resolve contradictions between computational predictions and experimental data for indole derivatives?
Methodological Answer:
- Validation : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallographic data to identify discrepancies in bond angles or torsional strains .
- Dynamic Effects : Consider solvent interactions or temperature-dependent conformational changes not captured in static models .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental resolution (e.g., Rint values >5% indicate data noise) .
Q. How to design experiments to study substituent effects on indole core reactivity?
Methodological Answer:
- Electronic Effects : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (-CF₃) groups and compare reaction rates in electrophilic substitution (e.g., nitration) .
- Steric Effects : Introduce bulky substituents (e.g., cyclohexyl) and analyze steric maps using Mercury software to predict regioselectivity .
- Kinetic Studies : Monitor reactions via in-situ IR or UV-Vis spectroscopy to derive activation energies and propose mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
